molecular formula C10H13N3O B14009672 4-(6-Vinylpyridazin-3-yl)morpholine

4-(6-Vinylpyridazin-3-yl)morpholine

Cat. No.: B14009672
M. Wt: 191.23 g/mol
InChI Key: WPNBFUMMHPQZMZ-UHFFFAOYSA-N
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Description

4-(6-Vinylpyridazin-3-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a vinyl-substituted pyridazine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Vinylpyridazin-3-yl)morpholine typically involves the reaction of 6-vinylpyridazine with morpholine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the vinyl group of the pyridazine is activated and subsequently reacts with morpholine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions: 4-(6-Vinylpyridazin-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are commonly used for hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(6-Vinylpyridazin-3-yl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the design of bioactive molecules for drug discovery.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(6-Vinylpyridazin-3-yl)morpholine is largely dependent on its interaction with biological targets. The vinyl group allows for covalent bonding with nucleophilic sites on proteins, potentially inhibiting their function. The morpholine ring can interact with various receptors and enzymes, modulating their activity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

  • 4-(6-Vinylpyridazin-3-yl)piperidine
  • 4-(6-Vinylpyridazin-3-yl)pyrrolidine
  • 4-(6-Vinylpyridazin-3-yl)thiomorpholine

Comparison: 4-(6-Vinylpyridazin-3-yl)morpholine is unique due to the presence of the morpholine ring, which imparts specific electronic and steric properties. Compared to its analogs, it may exhibit different reactivity and biological activity due to the oxygen atom in the morpholine ring, which can participate in hydrogen bonding and other interactions.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

4-(6-ethenylpyridazin-3-yl)morpholine

InChI

InChI=1S/C10H13N3O/c1-2-9-3-4-10(12-11-9)13-5-7-14-8-6-13/h2-4H,1,5-8H2

InChI Key

WPNBFUMMHPQZMZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NN=C(C=C1)N2CCOCC2

Origin of Product

United States

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